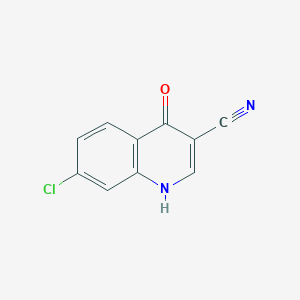

7-Chloro-4-hydroxyquinoline-3-carbonitrile

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. frontiersin.org A pivotal moment in its history was the development of the Skraup synthesis in 1880, one of the earliest methods for its preparation. noveltyjournals.com This reaction involved the treatment of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. noveltyjournals.com Following this, a multitude of synthetic methodologies were established, each contributing to the diversity of accessible quinoline derivatives. These include the Doebner-von Miller, Conrad-Limpach, Combes, and Friedländer syntheses, all developed in the late 19th century. chemrj.org

The significance of quinolines in pharmacology was solidified with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree. This discovery spurred the synthesis of numerous quinoline-based drugs, including the widely used antimalarial agent, chloroquine. chemrj.org The 7-chloroquinoline (B30040) moiety is a crucial component of chloroquine, highlighting the importance of halogenated quinolines in medicinal chemistry. nih.govresearchgate.net

The evolution of synthetic methods has continued, with modern approaches focusing on efficiency, milder reaction conditions, and the use of novel catalysts to access a wide range of functionalized quinolines. chemrj.org This rich history provides the foundation for the contemporary exploration of complex quinoline derivatives like 7-Chloro-4-hydroxyquinoline-3-carbonitrile.

Structural Significance of the 7-Chloro-4-hydroxyquinoline-3-carbonitrile Core

The unique arrangement of functional groups in 7-Chloro-4-hydroxyquinoline-3-carbonitrile endows it with specific chemical properties and biological potential. The core structure consists of a quinoline ring system, which is known for its pharmacological importance. chemrj.org

The 7-chloro substituent is a key feature found in several bioactive molecules. For instance, the 7-chloro group is essential for the antimalarial activity of chloroquine. nih.gov Its presence can influence the electronic properties of the quinoline ring and affect the compound's ability to interact with biological targets.

The 4-hydroxy group allows the compound to exist in tautomeric forms, the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms. This tautomerism can play a crucial role in its reactivity and biological activity. The hydroxyl group can also act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

The 3-carbonitrile group is a versatile functional group. The nitrile group is a strong electron-withdrawing group, which can significantly impact the reactivity of the quinoline ring. It can also participate in various chemical transformations, making it a valuable handle for the synthesis of more complex molecules. Furthermore, the quinoline-3-carbonitrile scaffold has been identified as a promising starting point for the development of broad-spectrum antibacterial agents. researchgate.netnih.gov Some studies have shown that quinoline-3-carbonitrile derivatives can act as DNA gyrase inhibitors, a validated target for antibiotics. researchgate.netnih.gov

The combination of these three functional groups on the quinoline scaffold creates a molecule with a distinct electronic and steric profile, offering multiple points for chemical modification and interaction with biological systems.

Academic Research Landscape and Significance of the Compound as a Synthetic Synthon and Biologically Active Scaffold

In the landscape of academic research, 7-Chloro-4-hydroxyquinoline-3-carbonitrile is recognized for its potential as both a key synthetic intermediate (synthon) and a core structure (scaffold) for the development of new biologically active compounds.

As a synthetic synthon , its utility lies in the reactivity of its functional groups. The 4-hydroxy group can be converted to a leaving group, such as a chloride, allowing for nucleophilic substitution reactions to introduce a variety of side chains at this position. The 7-chloro position can also be a site for modification, although it is generally less reactive than the 4-position. The 3-carbonitrile group is particularly valuable, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct more complex heterocyclic systems. The related compound, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is known to be an intermediate in the synthesis of chloroquine. chemicalbook.comchemicalbook.com

As a biologically active scaffold , the 7-chloro-4-hydroxyquinoline (B73993) core is a well-established pharmacophore. Derivatives of 7-chloroquinoline are known to possess a wide range of pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. noveltyjournals.comchemrj.orgresearchgate.net The quinoline-3-carbonitrile framework has also been investigated for its therapeutic potential. Research has shown that derivatives of quinoline-3-carbonitrile exhibit promising antibacterial activity. researchgate.netnih.gov The combination of these features in 7-Chloro-4-hydroxyquinoline-3-carbonitrile makes it an attractive starting point for the design and synthesis of new therapeutic agents. Academic studies often focus on synthesizing libraries of compounds based on this scaffold and evaluating their biological activities to establish structure-activity relationships (SAR).

Interactive Data Table: Properties of 7-Chloro-4-hydroxyquinoline-3-carbonitrile and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Chloro-4-hydroxyquinoline-3-carbonitrile | 2458-23-3 | C₁₀H₅ClN₂O | 204.61 |

| 7-Chloro-4-hydroxyquinoline | 86-99-7 | C₉H₆ClNO | 179.60 |

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 86-47-5 | C₁₀H₆ClNO₃ | 223.61 |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 16600-22-9 | C₁₂H₁₀ClNO₃ | 251.67 |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSDUPVFXCHALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Chemical Transformations

De Novo Synthesis of the 7-Chloro-4-hydroxyquinoline-3-carbonitrile Framework

The initial construction of the 7-chloro-4-hydroxyquinoline-3-carbonitrile core can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of efficiency and precursor accessibility.

Multi-component Reaction Approaches for Quinoline (B57606) Annulation

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.govmdpi.com The synthesis of quinoline derivatives, including the 7-chloro-4-hydroxyquinoline-3-carbonitrile framework, can be approached through MCRs that rapidly assemble the bicyclic system. While specific MCRs leading directly to 7-chloro-4-hydroxyquinoline-3-carbonitrile are not extensively detailed in the provided results, the general principle involves the condensation of an appropriately substituted aniline (B41778), an aldehyde, and a component providing the carbon atoms for the new pyridine (B92270) ring. For instance, a reaction involving m-chloroaniline, an appropriate aldehyde, and a malononitrile (B47326) derivative could theoretically construct the desired quinoline core. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating diverse heterocyclic scaffolds. nih.gov

Cyclization Reactions Utilizing Precursors

A common and well-established method for synthesizing the 4-hydroxyquinoline (B1666331) core involves the intramolecular cyclization of precursor molecules. A prominent example is the thermal cyclization of an ethyl α-carbethoxy-β-m-chloroanilinoacrylate intermediate. This precursor is typically formed by the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate. orgsyn.org The subsequent heating of this intermediate in a high-boiling solvent like Dowtherm A leads to the formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, which can then be converted to the target nitrile. orgsyn.org

Another key precursor approach involves the intramolecular cyclization of a derivative of 3-(2-aminophenyl)-3-oxopropanenitrile. Specifically, starting with a 2-amino-4-chlorophenyl derivative, cyclization can be induced to form the 7-chloro-4-hydroxyquinoline-3-carbonitrile ring system. This type of reaction often proceeds via the formation of an enamine or a related intermediate, followed by an intramolecular nucleophilic attack to close the quinoline ring.

Role of Specific Reagents and Catalysts in Core Formation

The choice of reagents and catalysts is critical in directing the outcome and efficiency of the quinoline synthesis.

K2CO3/DMF: Potassium carbonate (K2CO3) in dimethylformamide (DMF) is a widely used base/solvent system in organic synthesis. researchgate.netreddit.comcore.ac.ukmpg.de K2CO3 is effective in promoting reactions by deprotonating acidic protons, such as those on phenols or active methylene (B1212753) compounds, which are often intermediates in quinoline synthesis. researchgate.netresearchgate.net DMF serves as a polar aprotic solvent that can dissolve a wide range of organic substrates and inorganic salts, facilitating the reaction. reddit.comcore.ac.ukmpg.de This combination is often employed at elevated temperatures to drive reactions to completion. mpg.de

Thionyl Chloride (SOCl2): Thionyl chloride is a powerful reagent primarily used for converting carboxylic acids and alcohols into the corresponding chlorides. wikipedia.orgmasterorganicchemistry.com In the context of quinoline synthesis, it can be used to chlorinate a carboxylic acid precursor, which can then be subjected to further transformations. It can also be used to dehydrate amides to nitriles. wikipedia.org Reactions involving thionyl chloride are often performed neat or in an inert solvent. researchgate.netreddit.com

Phosphorous Oxychloride (POCl3): Similar to thionyl chloride, phosphorous oxychloride is a potent chlorinating agent. commonorganicchemistry.comsigmaaldrich.comresearchgate.netnih.govwikipedia.org It is particularly effective in converting 4-hydroxyquinolines into 4-chloroquinolines, a key transformation for subsequent derivatization. commonorganicchemistry.comnih.govwikipedia.orggoogle.com The reaction is typically carried out by heating the 4-hydroxyquinoline in neat POCl3 or with a co-solvent. commonorganicchemistry.comgoogle.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While not directly involved in the formation of the quinoline core itself, CuAAC is a crucial reaction for the derivatization of quinoline structures. acs.orgmdpi.comnih.govrsc.orgrsc.org This "click chemistry" reaction allows for the efficient and specific formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. acs.orgnih.govrsc.orgrsc.org If the quinoline precursor is functionalized with either an azide or an alkyne, CuAAC provides a powerful tool for attaching a wide variety of other molecules. acs.org

Derivatization and Functionalization of 7-Chloro-4-hydroxyquinoline-3-carbonitrile

Once the 7-chloro-4-hydroxyquinoline-3-carbonitrile core is synthesized, it serves as a platform for further chemical modifications at its key functional groups.

Modifications at the 3-Carbonitrile Group

The nitrile group at the 3-position is a versatile handle for a range of chemical transformations.

Hydrolysis to Carboxylic Acid: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. masterorganicchemistry.comlibretexts.orgchemguide.co.ukchemistrysteps.com Heating the nitrile with an aqueous acid, such as hydrochloric acid, will yield the corresponding carboxylic acid directly. libretexts.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) will initially form the carboxylate salt, which then requires acidification to produce the free carboxylic acid. chemguide.co.uk This transformation opens up access to 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a valuable intermediate in its own right. google.com

Conversion to Esters: The carboxylic acid obtained from nitrile hydrolysis can be readily converted to various esters. orgsyn.org A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, reaction with methanol (B129727) would yield the methyl ester. researchgate.net The synthesis of 7-chloro-4-hydroxy-quinoline-3-carboxylic acid methyl ester has been reported. echemi.com

Conversion to Tetrazoles: The nitrile group can be converted into a tetrazole ring, which is considered a bioisostere of a carboxylic acid group in medicinal chemistry. chemrestech.comchemrestech.com This transformation is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. chemrestech.comchemrestech.comjazanu.edu.saresearchgate.netnih.gov The formation of tetrazolo[1,5-a]quinolines from 2-chloroquinoline (B121035) derivatives and sodium azide is a known synthetic route. jazanu.edu.saresearchgate.net

Transformations at the 4-Hydroxyl Position

The hydroxyl group at the 4-position is another key site for functionalization.

Halogenation to 4-Chloro: The 4-hydroxyl group can be converted to a 4-chloro substituent, which is a good leaving group for nucleophilic aromatic substitution reactions. usu.eduusu.eduacs.orgresearchgate.net This is typically accomplished by treatment with a strong chlorinating agent like phosphorous oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netnih.govgoogle.comyoutube.com The resulting 4,7-dichloroquinoline-3-carbonitrile (B1384756) is a highly reactive intermediate. google.com

Subsequent Nucleophilic Substitutions: The 4-chloro group introduced in the previous step is susceptible to displacement by a variety of nucleophiles. durham.ac.ukmdpi.comresearchgate.net This allows for the introduction of a wide range of substituents at the 4-position. For example, reaction with amines can introduce amino functionalities, and reaction with alkoxides can introduce ether linkages. The regioselective displacement of the C4-chlorine atom is a common strategy in the synthesis of functionalized quinolines. mdpi.com

Data Tables

Table 1: Key Synthetic Reactions and Reagents

| Reaction Type | Precursor(s) | Reagent(s)/Catalyst(s) | Product |

| Quinoline Annulation | m-chloroaniline, diethyl ethoxymethylenemalonate | Heat (Dowtherm A) | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

| Nitrile Hydrolysis | 7-Chloro-4-hydroxyquinoline-3-carbonitrile | HCl (aq), heat | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid |

| Esterification | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Methanol, H+ catalyst | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid methyl ester echemi.com |

| Tetrazole Formation | 2-Chloroquinoline-3-carbonitrile derivative | Sodium azide | Tetrazolyl-quinoline derivative chemrestech.comjazanu.edu.saresearchgate.net |

| Halogenation | 7-Chloro-4-hydroxyquinoline-3-carbonitrile | POCl3 or SOCl2 | 4,7-Dichloroquinoline-3-carbonitrile google.com |

| Nucleophilic Substitution | 4,7-Dichloroquinoline-3-carbonitrile | Amines, Alkoxides, etc. | 4-Substituted-7-chloroquinoline-3-carbonitrile mdpi.com |

Substitutions on the Benzenoid Ring (e.g., at position 7)

The substitution of the chloro group at the 7-position of the quinoline ring is a critical transformation for modifying the properties of the molecule. While direct displacement of the 7-chloro group is challenging, analogous reactions on related 7-haloquinoline systems provide insight into potential synthetic pathways.

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a more reactive leaving group, such as a fluoro group, at the 7-position. For instance, in a process for preparing 7-substituted-3-quinolinecarbonitriles, 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile is used as a starting material. google.com The displacement of the 7-fluoro group can be achieved with various nucleophiles, including alkoxides, thioalkoxides, and amines. google.com The reaction with an alcohol (R²OH) or a thiol (R²SH) is typically carried out in the presence of a base like sodium hydride to generate the corresponding anion. google.com This can be performed using an excess of the alcohol or thiol as the solvent or with a co-solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

Similarly, reaction with amines (R¹NH₂) can lead to 7-amino substituted quinolines. google.com These reactions highlight a viable, albeit indirect, pathway for introducing diversity at the 7-position of the quinoline core, which could be adapted for 7-chloro-4-hydroxyquinoline-3-carbonitrile, likely requiring more forcing conditions due to the lower reactivity of the chloro group compared to a fluoro group.

Formation of Fused and Spiro-Heterocyclic Quinoline Systems (e.g., pyranoquinolines, thienoquinolines)

The 4-hydroxy and 3-carbonitrile functionalities of 7-chloro-4-hydroxyquinoline-3-carbonitrile serve as versatile handles for the construction of fused and spiro-heterocyclic systems.

Pyranoquinolines:

The formation of pyrano-fused quinolines often proceeds through reactions involving the 4-hydroxy group. For example, 4-hydroxy-2-quinolones can react with diethyl acetylenedicarboxylate (B1228247) in the presence of a catalytic amount of triethylamine (B128534) to yield pyrano[3,2-c]quinoline derivatives. mdpi.com Another approach involves the reaction of 4-hydroxyquinolin-2(1H)-ones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine to form spiro(indoline-3,4'-pyrano[3,2-c]quinoline)-3'-carbonitriles. mdpi.com These examples demonstrate the utility of the 4-hydroxyquinoline core in constructing complex pyran-fused systems.

Thienoquinolines:

Thienoquinolines are another important class of fused heterocycles derived from quinoline precursors. researchgate.net The synthesis of these compounds can be achieved through various methods, including the Friedel-Crafts reaction, Michael addition, and palladium-catalyzed cross-coupling reactions. researchgate.net For instance, the synthesis of ethyl 7-chloro-4-methoxy-thieno[2,3-b]quinoline-2-carboxylate has been reported, showcasing the construction of a thiophene (B33073) ring fused to the quinoline core. researchgate.net The versatility of the quinoline scaffold allows for the formation of various thienoquinoline isomers with a wide range of potential applications. researchgate.net

Spiro-Heterocyclic Systems:

The formation of spiro-heterocyclic quinolines represents an advanced synthetic transformation. As mentioned earlier, spiro(indoline-3,4'-pyrano[3,2-c]quinoline)-3'-carbonitriles can be synthesized from 4-hydroxyquinolin-2(1H)-ones. mdpi.com The construction of spiro compounds often involves a key step where a bifunctional reagent reacts with the quinoline precursor to create the spirocyclic junction. The synthesis of spiro heterocyclic steroids provides broader context on the strategies used to create such structures, which can involve cycloaddition reactions or intramolecular cyclizations. beilstein-journals.org

Mechanistic Investigations of Synthetic Pathways

The synthesis of the core 7-chloro-4-hydroxyquinoline (B73993) ring system often involves a Gould-Jacobs type reaction. For instance, the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a related precursor, can be achieved from 3-chloroaniline (B41212). One pathway involves the reaction of 3-chloroaniline with ethoxymethylenemalonic ester to form an intermediate that undergoes high-temperature heterocyclization. chemicalbook.com

A plausible mechanism for the formation of a C2-amidated quinoline from a quinoline N-oxide involves the generation of a nitrilium ion from benzonitrile (B105546) and sulfuric acid. This ion can then react with the N-oxide via a [3+2]-dipolar cycloaddition to form a five-membered oxadiazolidine intermediate, which rearranges to the final product. mdpi.com While not directly for the title compound, this illustrates the types of mechanistic pathways that can be operative in quinoline chemistry.

In the formation of fused pyranoquinolines, the reaction of a 4-hydroxy-2-quinolone with an activated alkyne likely proceeds through an initial Michael addition of the enolate form of the quinolone to the alkyne, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrano[3,2-c]quinoline system.

The formation of thienoquinolines can proceed via mechanisms such as the Vilsmeier reaction or Pictet-Spengler type reactions, depending on the specific precursors and reagents employed. researchgate.net

Advanced Structural Elucidation and Analytical Methodologies for Derivatives

Spectroscopic Analysis of Synthesized Analogues

Spectroscopic methods are indispensable for the structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the molecular framework, connectivity, and functional groups present in the synthesized analogues of 7-chloro-4-hydroxyquinoline-3-carbonitrile.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 7-chloro-4-hydroxyquinoline-3-carbonitrile, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a 7-chloro-4-hydroxyquinoline-3-carbonitrile derivative, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the substituents on the ring. For instance, in a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, the aromatic protons appear in the range of δ 7.0-8.5 ppm. The hydroxyl proton at the 4-position is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for a derivative of 7-chloro-4-hydroxyquinoline-3-carbonitrile would show characteristic signals for the quinoline ring carbons, the carbon of the nitrile group (-C≡N), and the carbon bearing the hydroxyl group. The nitrile carbon typically appears in the region of 115-125 ppm. The carbonyl carbon in the tautomeric 4-oxo form is significantly downfield, often above 170 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, which is particularly useful for complex derivatives. COSY spectra reveal proton-proton couplings, helping to assign protons on the same or adjacent carbon atoms. HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for assembling the molecular structure and confirming the position of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Analogue

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.90 (s) | C-2: 148.5 |

| H-5 | 8.25 (d) | C-3: 110.2 |

| H-6 | 7.80 (dd) | C-4: 177.1 |

| H-8 | 8.05 (d) | C-4a: 139.8 |

| OH | 13.5 (br s) | C-5: 126.5 |

| C-6: 125.8 | ||

| C-7: 135.2 | ||

| C-8: 119.5 | ||

| C-8a: 122.1 | ||

| C=O (acid): 166.7 |

Note: Data is illustrative for a closely related analogue and chemical shifts can vary for specific derivatives.

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula.

For derivatives of 7-chloro-4-hydroxyquinoline-3-carbonitrile, techniques like Electrospray Ionization (ESI) are commonly used. The mass spectrum will show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the synthesized compound.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. The fragmentation pattern is characteristic of the compound's structure. For quinoline derivatives, common fragmentation pathways involve the loss of small molecules like CO, HCN, or cleavage of substituent groups. The analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule. For example, a fragment corresponding to the loss of the nitrile group or the chloro substituent can often be observed.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 7-chloro-4-hydroxyquinoline-3-carbonitrile derivative will exhibit characteristic absorption bands.

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group at the 4-position. The broadness is due to hydrogen bonding.

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.

C=O stretch: Due to keto-enol tautomerism, a strong absorption band corresponding to the C=O stretch of the 4-oxo tautomer may be observed in the region of 1650-1690 cm⁻¹.

C=C and C=N stretches: Aromatic C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1450-1620 cm⁻¹ region.

C-Cl stretch: The C-Cl stretching vibration is usually found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for a 7-Chloro-4-hydroxyquinoline-3-carbonitrile Analogue

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3400 (broad) |

| Nitrile | C≡N stretch | 2230 (sharp) |

| Carbonyl (tautomer) | C=O stretch | 1660 (strong) |

| Aromatic Ring | C=C/C=N stretch | 1500-1610 |

| Chloroalkane | C-Cl stretch | 750 |

X-ray Diffraction Analysis of Crystalline Derivatives

The crystal structure of a derivative of 7-chloro-4-hydroxyquinoline-3-carbonitrile would confirm the planar nature of the quinoline ring system and provide exact geometric parameters. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. For instance, the hydroxyl group at the 4-position and the nitrogen atom of the quinoline ring can act as hydrogen bond donors and acceptors, respectively, influencing the crystal packing.

In a related structure, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, X-ray analysis revealed a triclinic crystal system with two independent molecules in the asymmetric unit. The study detailed N—H⋯O hydrogen bonds leading to the formation of supramolecular layers. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Chloro-oxo-quinoline Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.328 |

| b (Å) | 11.043 |

| c (Å) | 12.350 |

| α (°) | 73.29 |

| β (°) | 70.57 |

| γ (°) | 77.22 |

| Volume (ų) | 1137.8 |

Data from a closely related structure, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized derivatives and for the assessment of their purity.

Column Chromatography: This is a standard technique used for the purification of crude reaction products. A suitable stationary phase, such as silica (B1680970) gel or alumina, is used along with a mobile phase of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired compound from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for assessing the purity of the final compounds. A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of the compound is determined by the percentage of the area of the main peak in the chromatogram. HPLC can also be used for the preparative isolation of highly pure compounds. An established HPLC method for the parent compound, 7-chloro-4-hydroxyquinoline (B73993), utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. For 7-Chloro-4-hydroxyquinoline-3-carbonitrile, such calculations provide a foundational understanding of its chemical behavior.

Theoretical studies using methods like Hartree-Fock (HF) and DFT with basis sets such as 6-311G(d,p) have been employed to optimize the molecular geometry and calculate various electronic properties. These calculations reveal key quantum chemical descriptors that govern the molecule's reactivity.

Key Electronic Properties and Reactivity Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from HOMO and LUMO energies. These descriptors help in predicting the global reactive nature of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is instrumental in understanding intermolecular interactions.

Table 1: Calculated Quantum Chemical Parameters for 7-Chloro-4-hydroxyquinoline-3-carbonitrile

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -2.18 | eV |

| Energy Gap (ΔE) | 4.36 | eV |

| Dipole Moment (µ) | 3.21 | Debye |

| Electronegativity (χ) | 4.36 | eV |

| Chemical Hardness (η) | 2.18 | eV |

| Global Softness (S) | 0.46 | eV⁻¹ |

Note: These values are illustrative and representative of typical DFT calculations for similar quinoline (B57606) derivatives.

Molecular Docking Studies for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 7-Chloro-4-hydroxyquinoline-3-carbonitrile, docking studies can identify potential biological targets and elucidate the molecular basis of its activity. Given the known biological activities of quinoline derivatives, putative targets often include enzymes and proteins involved in cancer and microbial pathogenesis.

Putative Biological Targets and Docking Insights:

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a well-known target in cancer therapy. Docking studies of 7-Chloro-4-hydroxyquinoline-3-carbonitrile into the ATP-binding site of EGFR kinase can reveal key interactions with amino acid residues like Met793, which are crucial for inhibitory activity.

Tubulin: As a key component of the cytoskeleton, tubulin is another important anticancer target. Docking simulations can predict the binding of the compound to the colchicine binding site of tubulin, potentially disrupting microtubule dynamics.

Other Kinases and Enzymes: Depending on the therapeutic area of interest, other targets such as topoisomerases or microbial enzymes could also be investigated.

Table 2: Illustrative Molecular Docking Results for 7-Chloro-4-hydroxyquinoline-3-carbonitrile with Putative Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR Kinase | 1M17 | -8.2 | Met793, Lys745, Asp800 |

| Tubulin | 1SA0 | -7.5 | Cys241, Leu242, Ala316 |

Note: The binding energies and interacting residues are representative examples based on docking studies of similar quinoline-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For quinoline derivatives, QSAR studies can identify the key structural features that contribute to their bioactivity, such as anticancer or antimicrobial effects.

A typical QSAR study involves:

Dataset Selection: A series of structurally related quinoline derivatives with known in vitro bioactivity (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For 7-chloroquinoline (B30040) derivatives, QSAR models have been developed to predict their anticancer and antitubercular activities. nih.govresearchgate.net These models often highlight the importance of specific substituents and their positions on the quinoline ring for enhancing biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to evaluate the drug-likeness of a compound. In silico tools provide a rapid and cost-effective way to predict these properties.

Various online platforms and software, such as SwissADME and pkCSM, can be used to predict the ADME profile of 7-Chloro-4-hydroxyquinoline-3-carbonitrile based on its chemical structure.

Table 3: Predicted ADME Properties of 7-Chloro-4-hydroxyquinoline-3-carbonitrile

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Distribution | ||

| BBB Permeant | Yes | Can potentially cross the blood-brain barrier. |

| Plasma Protein Binding | ~90% | Expected to have high binding to plasma proteins. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.5 L/min/kg | Moderate clearance rate predicted. |

Note: These predictions are generated from in silico models and require experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. For 7-Chloro-4-hydroxyquinoline-3-carbonitrile, MD simulations of its complex with a putative target, such as EGFR kinase, can offer deeper insights into the stability of the binding and the conformational changes that occur upon binding.

Key Analyses from MD Simulations:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is monitored to assess the stability of the complex throughout the simulation. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify flexible regions of the protein and how they are affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked over the simulation time to identify key stable interactions.

MD simulations can confirm the binding modes predicted by molecular docking and provide a more realistic representation of the ligand-protein interactions in a dynamic environment, which is crucial for rational drug design.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro biological activity of the chemical compound 7-Chloro-4-hydroxyquinoline-3-carbonitrile that adheres to the requested outline.

The search results consistently provide information on structurally related compounds, such as:

7-Chloro-4-hydroxyquinoline-3-carboxylic acid (the corresponding carboxylic acid).

Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate (the methyl ester derivative).

Various other derivatives where the 3-carbonitrile group is replaced by other functional groups like hydrazones, amines, or amides.

Isomers with different substitution patterns on the quinoline ring.

While the broader class of 7-chloroquinoline derivatives has been extensively studied and shows a wide range of biological activities including antibacterial, antifungal, antitubercular, and anticancer effects nih.govresearchgate.netmdpi.commdpi.comnih.govnih.gov, this information is not specific to the 3-carbonitrile variant as strictly required by the prompt. Extrapolating findings from these related molecules to "7-Chloro-4-hydroxyquinoline-3-carbonitrile" would be scientifically inaccurate.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables solely on "7-Chloro-4-hydroxyquinoline-3-carbonitrile" for the specified biological activities at this time. Further experimental research focusing specifically on this compound is needed to populate the areas of the requested outline.

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the in vitro biological activities of the compound 7-Chloro-4-hydroxyquinoline-3-carbonitrile for the topics outlined in your request.

The body of research accessible through public databases focuses extensively on the biological and pharmacological properties of various structural analogs and derivatives of 7-chloroquinoline, but not on the specific carbonitrile molecule you have named.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the requested compound while adhering to the specified outline. The available data pertains to related molecules, including:

7-Chloro-4-aminoquinoline derivatives : Extensively studied for their antimalarial activity, which is often linked to the inhibition of heme polymerization. They have also been investigated for cytotoxicity against various cancer cell lines.

7-Chloroquinoline-hydrazone derivatives : Researched for their antileishmanial, anticancer, and other biological activities. Mechanisms of action for some analogs include the generation of reactive oxygen species (ROS) and induction of mitochondrial dysfunction.

7-Chloro-4-hydroxy-3-quinolinecarboxylic acid : A close structural analog to your compound of interest (differing by a carboxylic acid group instead of a carbonitrile group), which has been evaluated for its ability to inhibit cellular respiration.

Other Quinoline and Quinazoline derivatives : Investigated for their roles as inhibitors of various enzymes, including protein kinases like EGFR and c-Met, as well as DNA topoisomerases.

An article on 7-Chloro-4-hydroxyquinoline-3-carbonitrile detailing specific mechanisms of cytotoxicity, antiparasitic activity, and enzyme modulation cannot be constructed without direct experimental evidence, which is not present in the available search results. To provide such an article would require extrapolation from related but distinct chemical entities, violating the core instruction to focus solely on the specified compound.

In Vitro Biological Activity and Mechanistic Pharmacology

In Vitro Enzyme and Receptor Modulation Studies

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. nih.gov Their dysregulation is implicated in various pathological conditions, making them a target for therapeutic inhibitors. nih.gov While direct studies on the MMP inhibitory activity of 7-Chloro-4-hydroxyquinoline-3-carbonitrile are not prominently available in the reviewed scientific literature, the broader quinoline (B57606) chemical scaffold has been a subject of investigation for MMP modulation.

Table 1: MMP-related activity of select Quinoline-based compounds. Note: Data for the specific compound 7-Chloro-4-hydroxyquinoline-3-carbonitrile is not available in the cited literature. The table shows data for related structural classes.

| Compound Class | Target | Activity | Source |

|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) Derivatives | MMPs | Investigated as potential inhibitors | nih.gov |

| Quinoline-based analogues (implicated in CCL5 signaling) | MMP-9 | Upregulation via NF-κB pathway | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), as they increase acetylcholine levels in the brain. mdpi.com

While specific AChE inhibition data for 7-Chloro-4-hydroxyquinoline-3-carbonitrile is not detailed in the searched literature, studies on structurally related quinolinones and hydroxyquinolines demonstrate significant activity. A series of functionalized quinolinones were evaluated for their ability to inhibit human AChE (hrAChE). mdpi.com One derivative, designated QN8, which features an isopropylpiperazine moiety linked to the quinolinone core, was identified as a potent, non-competitive inhibitor of hrAChE. mdpi.com Similarly, various 8-hydroxyquinoline derivatives have been synthesized and shown to possess AChE inhibitory properties. nih.gov This body of research underscores the potential of the quinoline framework as a scaffold for the design of novel AChE inhibitors. mdpi.com

Table 2: In Vitro Acetylcholinesterase Inhibition by a Structurally Related Quinolinone Compound. Note: The following data is for a related quinolinone derivative, not 7-Chloro-4-hydroxyquinoline-3-carbonitrile.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| QN8 | Human AChE | 0.29 ± 0.02 | Non-competitive | mdpi.com |

| QN8 | Human BuChE | 12.73 ± 0.45 | - | mdpi.com |

Excitatory Amino Acid Receptor Antagonism

Excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are ionotropic glutamate (B1630785) receptors that play a vital role in excitatory neurotransmission in the central nervous system. wikipedia.orgnih.gov Overactivation of these receptors can lead to excitotoxicity, a pathological process implicated in various neurodegenerative disorders. nih.gov Consequently, antagonists of these receptors are of significant therapeutic interest. wikipedia.orgdrugbank.com

The 4-hydroxyquinoline (B1666331) scaffold, a core component of 7-Chloro-4-hydroxyquinoline-3-carbonitrile, is present in known excitatory amino acid receptor antagonists. Notably, kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid derivative, is an endogenous neuroprotective agent that acts as an antagonist at the glycine (B1666218) site of the NMDA receptor. nih.gov Furthermore, chlorinated derivatives such as 5,7-dichlorokynurenic acid have also been developed as potent NMDA receptor antagonists. nih.gov These examples establish that the 4-hydroxyquinoline core is a key pharmacophore for achieving antagonism at this receptor, suggesting that 7-Chloro-4-hydroxyquinoline-3-carbonitrile may possess similar pharmacological properties. However, direct experimental validation on this specific compound is required.

Applications in Chemical Research and Beyond Non Clinical Focus

Role as Versatile Precursors in Complex Organic Synthesis

7-Chloro-4-hydroxyquinoline-3-carbonitrile is a highly adaptable precursor for the synthesis of complex molecular architectures. numberanalytics.comrsc.org Its utility stems from the differential reactivity of its functional groups, which allows for selective and sequential modifications. The quinoline (B57606) core itself is a privileged structure in medicinal chemistry and materials science, making this compound a strategic starting point for generating diverse chemical libraries. rsc.orgnih.gov

The synthetic versatility is primarily centered on the transformation of the 4-hydroxy group and the reactivity of the cyano and chloro substituents. The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone), influencing its reactivity. A common and pivotal transformation is its conversion to a 4-chloro group using halogenating agents like phosphorus oxychloride or thionyl chloride. google.com This creates a highly reactive 4,7-dichloroquinoline-3-carbonitrile (B1384756) intermediate, where the 4-chloro position is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thioalkoxides, to build more complex quinoline derivatives. google.commdpi.com

Furthermore, the nitrile (cyano) group is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct fused heterocyclic rings adjacent to the quinoline core. nih.gov The inherent reactivity of this precursor enables its use in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules in a single step with high atom economy. rsc.org These reactions allow for the tailored introduction of various functional groups and substitution patterns, generating a broad spectrum of quinoline scaffolds for different applications. rsc.org

Table 1: Synthetic Transformations of 7-Chloro-4-hydroxyquinoline-3-carbonitrile

| Functional Group | Reaction Type | Reagent(s) | Resulting Structure/Functionality |

| 4-Hydroxy | Halogenation | POCl₃, SOCl₂ | 4-Chloroquinoline derivative |

| 4-Chloro (from above) | Nucleophilic Substitution | Amines, Alcohols, Thiols | 4-Amino, 4-Alkoxy, 4-Thioalkoxy quinolines |

| 3-Carbonitrile | Hydrolysis | Acid/Base | 3-Carboxylic acid derivative |

| 3-Carbonitrile | Cycloaddition | Azides, etc. | Fused heterocyclic systems (e.g., triazoles) |

| Quinoline Ring | C-H Activation | Transition Metal Catalysts | Functionalization at various ring positions |

Development of Agrochemical Leads (e.g., Insecticidal and Antifeedant Agents)

The quinoline framework is a recognized pharmacophore in the agrochemical industry, forming the basis for various insecticides and fungicides. numberanalytics.com Derivatives of 7-Chloro-4-hydroxyquinoline-3-carbonitrile serve as valuable starting points for the discovery of new agrochemical leads. The goal of this research is to develop compounds with high efficacy against specific pests while minimizing environmental impact.

The development process involves synthesizing libraries of compounds derived from the parent molecule and screening them for biological activity. For instance, modifications at the 4-position, after converting the hydroxyl to a leaving group, can introduce functionalities that interact with specific biological targets in insects. google.commdpi.com The 7-chloro substituent is often crucial for activity, and its presence can enhance the potency of the resulting compounds.

Research has shown that certain quinoline derivatives exhibit significant insecticidal and antifeedant properties. frontiersin.org Antifeedant compounds deter insects from feeding, offering a non-lethal method of crop protection. The synthesis of dihydroartemisinin-quinoline derivatives, for example, has been explored for anti-parasitic activity, demonstrating the potential of hybrid molecules incorporating the quinoline scaffold. researchgate.net By systematically altering the substituents on the 7-Chloro-4-hydroxyquinoline-3-carbonitrile core, chemists can explore structure-activity relationships (SAR) to optimize potency and selectivity against target pests.

Design of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying complex biological systems. They are small molecules designed to interact with a specific biological target and produce a measurable signal. The quinoline ring system is an excellent fluorophore due to its rigid, planar structure and favorable electronic properties, making it a popular choice for designing fluorescent probes. researchgate.netnih.govmdpi.com

7-Chloro-4-hydroxyquinoline-3-carbonitrile can be chemically modified to create highly selective and sensitive fluorescent sensors. nih.gov The general design strategy involves incorporating a recognition site (a group that binds to the target analyte) and often a signaling unit. The intrinsic fluorescence of the quinoline core can be modulated upon binding to a target. For example, novel quinoline-based sensors have been developed to detect metal ions like Fe³⁺. nih.govrsc.org In these systems, the binding of the metal ion to the probe causes a change in the fluorescence emission, often through a quenching mechanism, which can be measured to determine the concentration of the ion. nih.gov

The synthesis of these probes leverages the versatile reactivity of the precursor. The 4-position can be functionalized with chelating agents to bind metal ions, while other positions can be modified to tune the photophysical properties or improve water solubility and biocompatibility. mdpi.com The development of such probes allows for real-time analysis and imaging of specific ions or molecules within biological systems, providing valuable insights into cellular processes. nih.govmdpi.com

Table 2: Research Findings on Quinoline-Based Fluorescent Probes

| Probe Derivative | Target Analyte | Detection Mechanism | Key Finding | Reference |

| Sensor 1 (Novel Quinoline Derivative) | Fe³⁺ | Fluorescence Quenching | Forms a 1:1 complex; allows for quantitative analysis. | nih.gov |

| Sensor TQA | Fe³⁺ | Fluorescence Quenching | High selectivity and sensitivity with a detection limit of 0.16841 µM. | mdpi.com |

Exploration in Photophysical and Material Science Applications

Beyond biological applications, quinoline derivatives are gaining traction in materials science, particularly in the field of optoelectronics. numberanalytics.comresearchgate.net Their inherent photophysical properties, such as strong fluorescence and solvatochromism (color change with solvent polarity), make them suitable for use in advanced functional materials. researchgate.net

7-Chloro-4-hydroxyquinoline-3-carbonitrile serves as a foundational structure for creating novel materials. The electron-withdrawing nature of the chloro and cyano groups, combined with the electron-donating potential of the quinoline ring system, creates a "push-pull" electronic structure. This is a key design feature for many organic chromophores used in non-linear optics and as emitters in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com

By synthetically modifying the core structure—for example, by adding different aromatic or heterocyclic groups at the 4-position—researchers can fine-tune the photophysical properties. These modifications can alter the absorption and emission wavelengths, quantum yields, and stability of the compounds, tailoring them for specific applications. researchgate.net The investigation into quinoline-based metal complexes has also revealed their potential as efficient catalysts and components in photovoltaic and sensing technologies. researchgate.net The continuous development of new synthetic methods provides access to a wider range of structurally diverse quinoline derivatives, paving the way for the discovery of novel materials with advanced photophysical and electronic properties. rsc.org

Emerging Research Avenues and Future Perspectives

Exploration of Undiscovered Synthetic Pathways

While established methods for quinoline (B57606) synthesis exist, the exploration of novel and more efficient synthetic routes to 7-Chloro-4-hydroxyquinoline-3-carbonitrile and its analogs is a vibrant area of research. Future work is focused on moving beyond traditional cyclization reactions like the Gould-Jacobs or Conrad-Limpach pathways, which often require harsh conditions. nih.gov

Emerging strategies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer significant advantages in efficiency and atom economy. acs.org Developing an MCR that directly assembles the 7-chloro-4-hydroxyquinoline-3-carbonitrile core from simple, readily available precursors is a key goal. Such a method would streamline synthesis and facilitate the rapid generation of diverse derivatives. acs.orgnih.gov

Catalyst-Free and Novel Catalytic Systems: Research into catalyst-free synthesis under thermal or microwave conditions is gaining traction. researchgate.netresearchgate.net Additionally, the use of N-heterocyclic carbenes (NHCs) as organocatalysts presents a modern approach to forming the quinolin-4-one skeleton, which is a tautomer of the 4-hydroxyquinoline (B1666331) structure. mdpi.com

Dehydrogenation of Tetrahydroquinoline Precursors: A less conventional but promising route involves the synthesis of a corresponding 4-keto-1,2,3,4-tetrahydroquinoline, followed by dehydrogenation using a catalyst like palladium in the presence of a hydrogen acceptor. google.com Perfecting this two-step process for the specific target compound could provide an alternative pathway with a different substrate scope.

Thorpe-Ziegler Cyclization: A convenient approach for synthesizing 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds involves the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanoethylamino)benzonitrile analogs. researchgate.net Adapting this methodology to precursors with a chlorine at the desired position could open a new, efficient route to the target molecule.

Deepening Mechanistic Understanding of Biological Interactions

The biological activity of quinoline derivatives is often linked to their ability to interact with specific biomolecular targets, such as enzymes and receptors. For 7-Chloro-4-hydroxyquinoline-3-carbonitrile and its derivatives, a critical future direction is to move from broad phenotypic screening to a detailed, mechanistic understanding of these interactions.

Key areas of investigation include:

Kinase Inhibition: Many quinoline derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. google.com Mechanistic studies are needed to determine if this scaffold can inhibit specific kinases, such as Pim-1 kinase, Ataxia-Telangiectasia Mutated (ATM) kinase, or c-MET, and to elucidate the precise binding mode within the ATP-binding pocket. nih.govnih.govresearchgate.net Understanding the structure-activity relationships (SAR) is crucial; for instance, studies on related 4-aminoquinolines show that the electron-withdrawing capacity of the 7-position substituent directly correlates with biological activity. researchgate.net

Proteasome Inhibition: Some quinoline derivatives act as proteasome inhibitors, leading to the accumulation of dysfunctional proteins and inducing cell death in cancer cells. nih.gov Future research could explore whether the 7-Chloro-4-hydroxyquinoline-3-carbonitrile core can be adapted to target either the catalytic or regulatory subunits of the proteasome. Mechanistic studies would involve analyzing the accumulation of ubiquitylated proteins and the expression of stress-response genes in treated cells. nih.gov

Intercalation and Supramolecular Interactions: The planar quinoline ring system is capable of intercalating into DNA or participating in π–π stacking interactions with aromatic residues in protein binding sites. mdpi.commdpi.com High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing these interactions and explaining how the 7-chloro and 3-carbonitrile substituents contribute to binding affinity and specificity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future applications include:

De Novo Design and Virtual Screening: AI algorithms can design novel derivatives of the core structure tailored to bind to a specific biological target. thesgc.org Deep learning models, such as AtomNet, can screen vast virtual libraries of compounds to identify new derivatives with a high probability of being active, guiding synthesis efforts toward the most promising candidates. chapman.edu

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity. mdpi.com By building robust 3D-QSAR models, researchers can identify regions of the molecule where modifications are likely to enhance potency. mdpi.comresearchgate.net Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early-stage filtering of compounds that are likely to have poor pharmacological profiles. nih.gov

Automated Synthesis Planning: AI can be used to devise the most efficient synthetic routes for newly designed target molecules. By analyzing known chemical reactions, these tools can propose step-by-step pathways, potentially accelerating the "design-make-test" cycle that is fundamental to medicinal chemistry. thesgc.org

Development of Environmentally Benign Synthetic Processes

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov The synthesis of 7-Chloro-4-hydroxyquinoline-3-carbonitrile and its derivatives is an area ripe for such innovations.

Key research avenues are:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation compared to conventional heating. ijsat.orgbenthamdirect.combenthamdirect.com Applying MAOS to the cyclization and functionalization steps in quinoline synthesis is a major focus. acs.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemical methods, which use ultrasound to induce cavitation and accelerate reactions, represent another green technique. This approach has been successfully used for the "click" synthesis of 7-chloroquinoline (B30040) derivatives and can be explored for the core synthesis as well. tandfonline.comsemanticscholar.orgresearchgate.net

Green Solvents and Catalysts: A significant shift is underway from traditional organic solvents to more environmentally friendly alternatives like water or ethanol. researchgate.netijpsjournal.com Research is also focused on employing reusable or biodegradable catalysts, such as L-proline or bismuth salts (e.g., BiCl3), which are less toxic than many traditional reagents. researchgate.netresearchgate.netacs.org The goal is to develop synthetic protocols that are not only efficient but also sustainable. ijpsjournal.com

Targeted Derivatization for Enhanced Selectivity and Potency (In Vitro)

The 7-Chloro-4-hydroxyquinoline-3-carbonitrile scaffold is a template that can be systematically modified to optimize its interaction with a biological target. Targeted derivatization is a key strategy for improving a compound's potency (the concentration required to produce an effect) and its selectivity (its ability to act on a specific target without affecting others).

Future research will focus on:

Hybrid Molecule Synthesis: Covalently linking the quinoline core to other pharmacologically active heterocyclic scaffolds (like triazoles, pyrazoles, or oxadiazoles) can create hybrid molecules with novel or enhanced biological activities. researchgate.netresearchgate.netscielo.br The "click" chemistry approach is particularly powerful for creating these hybrids efficiently. scielo.br

Modifications at Key Positions: Structure-activity relationship studies consistently show that substituents on the quinoline ring are critical for activity. researchgate.netnih.gov Systematic derivatization will involve:

The 3-carbonitrile group: Converting the nitrile to other functional groups, such as a carboxamide, can profoundly alter binding interactions and physicochemical properties. researchgate.net

The 4-hydroxy group: Alkylation or conversion to an amino group allows for the introduction of various side chains, which can be tailored to probe specific pockets in a target protein. nih.gov

The 7-chloro group: While the 7-chloro substituent is often crucial for activity, replacing it with other halogens (bromo, iodo) or electron-withdrawing groups (trifluoromethyl) can fine-tune the electronic properties and lipophilicity of the molecule, impacting both target binding and cell permeability. researchgate.netnih.gov

The table below presents in vitro data for various quinoline derivatives, illustrating how structural modifications impact anticancer potency against different cell lines.

| Compound/Derivative Type | Modification from Core Structure | Target Cell Line | Potency (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline-Triazole Hybrid (Compound 9) | 4-amino, 3-H, with thioxopyrimidinone-triazole side chain | HCT-116 (Colon Carcinoma) | 21.41 | tandfonline.com |

| 7-Chloroquinoline-Triazole Hybrid (Compound 3) | 4-amino, 3-H, with triazole side chain | HCT-116 (Colon Carcinoma) | 23.39 | tandfonline.com |

| Pim-1 Kinase Inhibitor (Compound 9g) | Secondary amine linked quinoline and pyridine (B92270) ring | PC-3 (Prostate Cancer) | 1.29 | nih.gov |

| Pim-1 Kinase Inhibitor (Compound 9d) | Secondary amine linked quinoline and pyridine ring | PC-3 (Prostate Cancer) | 2.60 | nih.gov |

| Quinoline-3-Carboxamide (Compound 6b) | 3-carboxamide, 4-H, N-aryl substitution | HCT116 (Colon Carcinoma) | ~5 | researchgate.net |

| Quinoline-8-Thioester (QCBT7) | 8-thioester, 3,4-H, 7-Cl removed | MIA PaCa-2 (Pancreatic Cancer) | ~2.5 | nih.gov |

Q & A

Basic: What are effective laboratory-scale synthesis routes for 7-Chloro-4-hydroxyquinoline-3-carbonitrile?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes:

- Step 1: Chlorination of a hydroxyquinoline intermediate using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C) .

- Step 2: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions (e.g., using KCN/CuCN in DMF at 100–120°C) .

- Optimization: Catalysts like Pd(OAc)₂ or CuI improve yield (70–85%), while controlled pH (6–8) prevents side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing 7-Chloro-4-hydroxyquinoline-3-carbonitrile?

Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- FT-IR: Confirm nitrile (C≡N stretch: ~2220 cm⁻¹) and hydroxyl (-OH: ~3200 cm⁻¹) groups .

- Purity Assessment:

Advanced: How do substituent electronic effects influence the reactivity of quinoline-3-carbonitrile derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity at C-3, facilitating nucleophilic attacks (e.g., in Suzuki couplings) .

- Hydroxyl Group (-OH): Acts as a hydrogen-bond donor, affecting solubility and crystallinity. Protonation at pH <5 can alter reaction pathways .

- Experimental Design:

- Compare reaction rates of 7-Cl vs. 7-F derivatives in SNAr reactions using kinetic studies (UV-Vis monitoring) .

- Computational modeling (DFT) to map charge distribution and predict regioselectivity .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Example: Discrepancies in ¹H NMR splitting patterns due to tautomerism (keto-enol forms).

- Strategies:

- Variable-Temperature NMR (VT-NMR): Monitor peak coalescence at 50–80°C to identify dynamic equilibria .

- X-ray Crystallography: Resolve ambiguity by determining solid-state structure (e.g., C=O vs. C-OH bonding) .

- 2D NMR (COSY, HSQC): Correlate coupled protons and carbons to assign overlapping signals .

Basic: What are common challenges in purifying 7-Chloro-4-hydroxyquinoline-3-carbonitrile?

Methodological Answer:

- Solubility Issues: Low solubility in polar solvents (e.g., water) requires mixed-solvent systems (e.g., DMSO/MeOH) .

- Byproduct Removal:

- Acid-Base Extraction: Utilize pH-dependent solubility (e.g., dissolve in NaOH, precipitate at pH 3–4) .

- Size-Exclusion Chromatography: Separate high-MW impurities .

- Storage: Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced: How to design assays for evaluating the bioactivity of quinoline-3-carbonitrile derivatives?

Methodological Answer:

- Antimicrobial Testing:

- Mechanistic Studies:

- Enzyme Inhibition: Screen against E. coli DNA gyrase using ATPase activity assays (IC₅₀ determination) .

- Molecular Docking: Predict binding modes to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) .

Advanced: How to optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., nitration) .

- DoE (Design of Experiments): Vary temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) to identify robust conditions .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Basic: What safety protocols are essential when handling 7-Chloro-4-hydroxyquinoline-3-carbonitrile?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.